molecular formula C12H10ClN3O4 B10905782 Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10905782
M. Wt: 295.68 g/mol
InChI Key: FJXIEFSJLOUMKZ-UHFFFAOYSA-N
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Description

    Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate: is a chemical compound with the molecular formula CHClNO. It combines a pyrazole ring, a nitro group, and an ester functionality.

  • The compound’s structure consists of a pyrazole core (a five-membered heterocyclic ring containing two nitrogen atoms) substituted with a chlorobenzyl group at one position and a methyl ester group at another.
  • The presence of the benzyl group adjacent to the pyrazole ring makes it a benzylic compound, which influences its reactivity.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Reagents and Conditions:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • If used as a drug candidate, it would interact with specific molecular targets (e.g., enzymes, receptors) and modulate biological pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other benzylic derivatives, such as alkylbenzenes and substituted pyrazoles.
    • The uniqueness of Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate lies in its specific substitution pattern and potential applications.

    Remember that this compound’s properties and applications may continue to evolve as scientific research progresses.

    Properties

    Molecular Formula

    C12H10ClN3O4

    Molecular Weight

    295.68 g/mol

    IUPAC Name

    methyl 2-[(2-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylate

    InChI

    InChI=1S/C12H10ClN3O4/c1-20-12(17)10-6-11(16(18)19)14-15(10)7-8-4-2-3-5-9(8)13/h2-6H,7H2,1H3

    InChI Key

    FJXIEFSJLOUMKZ-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=CC(=NN1CC2=CC=CC=C2Cl)[N+](=O)[O-]

    Origin of Product

    United States

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